molecular formula C20H15BrN2O4S B270169 4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

货号 B270169
分子量: 459.3 g/mol
InChI 键: JFPRJPAKNWPVAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate, commonly known as BOS-102, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BOS-102 belongs to the class of compounds known as sulfanyl-oxadiazoles and has shown promising results in preclinical studies as an anti-cancer agent.

作用机制

The exact mechanism of action of BOS-102 is not fully understood. However, studies have suggested that BOS-102 induces apoptosis in cancer cells through the activation of caspase-3 and caspase-9 pathways. BOS-102 has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, in cancer cells. Additionally, BOS-102 has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
BOS-102 has been shown to exhibit potent cytotoxicity against cancer cells, while exhibiting low toxicity towards normal cells. BOS-102 has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases. Additionally, BOS-102 has been shown to inhibit the migration and invasion of cancer cells, which is a key step in cancer metastasis.

实验室实验的优点和局限性

BOS-102 has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, BOS-102 exhibits potent cytotoxicity against cancer cells, making it a valuable tool for studying cancer biology. However, BOS-102 has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, BOS-102 has not been extensively studied in vivo, which limits its potential therapeutic applications.

未来方向

There are several future directions for the study of BOS-102. Firstly, further studies are needed to elucidate the exact mechanism of action of BOS-102, which will help in the development of more effective therapeutic agents. Secondly, studies are needed to evaluate the efficacy of BOS-102 in vivo, which will help in the development of more effective cancer therapies. Lastly, studies are needed to evaluate the potential therapeutic applications of BOS-102 in other diseases, such as inflammation and neurodegenerative diseases.
Conclusion:
In conclusion, BOS-102 is a novel compound that has shown promising results in preclinical studies as an anti-cancer agent. BOS-102 exhibits potent cytotoxicity against cancer cells, while exhibiting low toxicity towards normal cells. Additionally, BOS-102 exhibits anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases. Further studies are needed to elucidate the exact mechanism of action of BOS-102 and evaluate its potential therapeutic applications.

合成方法

BOS-102 is synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with 2-butyn-1-ol, followed by the reaction of the resulting product with sodium hydride and 5-(4-bromophenyl)-1,3,4-oxadiazole-2-thiol. The final product is obtained through purification using column chromatography. The synthesis method has been optimized to yield high purity and yield of BOS-102.

科学研究应用

BOS-102 has been extensively studied for its potential anti-cancer properties. Preclinical studies have demonstrated that BOS-102 exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. BOS-102 has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, BOS-102 has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for a wide range of diseases.

属性

产品名称

4-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-methoxybenzoate

分子式

C20H15BrN2O4S

分子量

459.3 g/mol

IUPAC 名称

4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 4-methoxybenzoate

InChI

InChI=1S/C20H15BrN2O4S/c1-25-17-10-6-15(7-11-17)19(24)26-12-2-3-13-28-20-23-22-18(27-20)14-4-8-16(21)9-5-14/h4-11H,12-13H2,1H3

InChI 键

JFPRJPAKNWPVAI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br

规范 SMILES

COC1=CC=C(C=C1)C(=O)OCC#CCSC2=NN=C(O2)C3=CC=C(C=C3)Br

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。